molecular formula C16H16FNO3 B2665985 (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide CAS No. 1798401-49-6

(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide

Katalognummer: B2665985
CAS-Nummer: 1798401-49-6
Molekulargewicht: 289.306
InChI-Schlüssel: HMMRPGASTCEYJI-AATRIKPKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide is a synthetic, high-purity acrylamide-based small molecule intended for research use in biochemical and pharmacological studies. This compound is part of a class of acrylamide derivatives that have garnered significant interest in modern drug discovery due to their potential as targeted covalent inhibitors and allosteric modulators of key biological targets . Acrylamide derivatives, characterized by their (E)-configured α,β-unsaturated carbonyl group, are known to interact with cysteine residues in the active sites of enzymes or allosteric pockets of receptor complexes via Michael addition, leading to potent and prolonged pharmacological effects . Structurally related compounds have demonstrated compelling research value as positive allosteric modulators of ligand-gated ion channels, such as the α7 nicotinic acetylcholine receptor and GABAA receptor, suggesting potential applications in neuroscience research for investigating anxiety, cognition, and pain pathways . Furthermore, analogous furan-acrylamide compounds are investigated for their activity against mutant forms of the Epidermal Growth Factor Receptor (EGFR), highlighting their relevance in oncology research and the development of antineoplastic agents . The structural components of this compound—including the 3-fluorophenyl group, the methoxyethyl linker, and the furan-3-yl ring—are pharmacologically significant motifs often leveraged to fine-tune properties like potency, selectivity, and brain penetration . Researchers can utilize this chemical reagent as a core scaffold for structure-activity relationship (SAR) studies, as a pharmacological probe for target deconvolution, or as a starting point for the development of novel covalent inhibitors. Please Note: This product is offered for Research Use Only (RUO). It is strictly not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Eigenschaften

IUPAC Name

(E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-20-15(13-3-2-4-14(17)9-13)10-18-16(19)6-5-12-7-8-21-11-12/h2-9,11,15H,10H2,1H3,(H,18,19)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMRPGASTCEYJI-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=COC=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=COC=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline, 2-methoxyethylamine, and furan-3-carboxaldehyde.

    Formation of Intermediate: The first step involves the reaction of 3-fluoroaniline with 2-methoxyethylamine to form an intermediate amine.

    Aldol Condensation: The intermediate amine is then subjected to an aldol condensation reaction with furan-3-carboxaldehyde in the presence of a base such as sodium hydroxide to form the desired acrylamide product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide in high purity.

Industrial Production Methods

In an industrial setting, the production of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide can be scaled up using continuous flow reactors and automated synthesis platforms. These methods ensure consistent product quality and yield while minimizing the use of hazardous reagents and solvents.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Amino derivatives of the acrylamide.

    Substitution: Various substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Evaluated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway or the MAPK/ERK pathway, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Features

The target compound’s structure combines three key elements:

  • Methoxyethylamine side chain : Introduces polarity and hydrogen-bonding capacity.
  • Furan-3-yl group : Contributes π-π stacking interactions due to its aromaticity.

Comparisons with key analogs :

Compound (Reference) Amide Substituent (R1) Acrylamide Substituent (R2) Molecular Weight (g/mol) Synthesis Method Yield (%) Key Properties/Bioactivity
Target Compound 2-(3-Fluorophenyl)-2-methoxyethyl 3-(Furan-3-yl) Not reported Not specified - -
(E/Z)-3-(Furan-3-yl)-N-methyl... (3m, ) 2-(4-((E)-1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl)phenoxy)ethyl 3-(Furan-3-yl), 2-(3,4,5-trimethoxyphenyl) 796.37 EDC/HOBt coupling, silica chromatography Not reported Estrogen receptor ligand activity
(E)-3-(3-Fluorophenyl)-N-(2-((1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethyl)acrylamide (23b, ) 2-((1-Methylpyridoindol-6-yl)oxy)ethyl 3-(3-Fluorophenyl) Not reported Alkylation with bromoacetate 20 Antiplasmodial (EC₅₀: 6.9 μM)
(E)-3-(3-Chlorophenyl)-N-phenethylacrylamide (LQM445, ) Phenethyl 3-(3-Chlorophenyl) Not reported HATU-mediated coupling 64–84 Antiviral activity
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (2, ) 2-(4-Hydroxyphenyl)-2-methoxyethyl 3-(4-Hydroxy-3-methoxyphenyl) Not reported Column chromatography Not reported Anti-inflammatory (IC₅₀: 17.00 μM)

Physicochemical and Spectral Properties

While spectral data for the target compound are absent, comparisons with analogs reveal trends:

  • NMR shifts :
    • Furan-3-yl protons typically resonate at δ 6.5–7.5 ppm ().
    • Methoxy groups appear as singlets near δ 3.2–3.8 ppm ().
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas, e.g., m/z 796.3656 for 3m .
  • Melting points : Fluorophenyl analogs exhibit higher melting points (e.g., 216.5–242.5°C for 23b ), likely due to enhanced crystallinity from halogen interactions.

Biologische Aktivität

(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of neurological disorders. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H16_{16}FNO3_3
  • Molecular Weight : 289.30 g/mol
  • CAS Number : 1798404-12-2

The compound features a furan ring and an acrylamide moiety, which are significant for its interaction with biological targets.

The biological activity of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(furan-3-yl)acrylamide is hypothesized to involve modulation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This receptor has been implicated in various neurobiological processes, including anxiety and cognition.

Anxiolytic Effects

Recent studies have explored the anxiolytic potential of related compounds, such as 3-furan-2-yl-N-p-tolyl-acrylamide, which serves as a positive allosteric modulator of α7 nAChRs. The findings suggest that compounds with similar structures may exhibit comparable effects.

  • Study Overview :
    • Objective : To evaluate the anxiolytic-like activity in mice.
    • Methods : Elevated plus maze and novelty suppressed feeding tests were conducted.
    • Results : The compound induced significant anxiolytic-like activity at doses of 0.5 mg/kg and 1.0 mg/kg after acute treatment, with enhanced efficacy observed after chronic administration.
  • Key Findings :
    • The anxiolytic-like effects were inhibited by methyllycaconitine, indicating the involvement of α7 nAChRs.
    • The compound reversed anxiogenic effects induced by nicotine, highlighting its potential therapeutic role in smoking cessation strategies.

Case Studies and Research Findings

StudyCompoundBiological ActivityResults
3-Furan-2-yl-N-p-tolyl-acrylamideAnxiolyticSignificant reduction in anxiety-like behavior in mice at specific doses; chronic treatment more effective than acute.
Related compoundsModulation of nAChRsPositive allosteric modulation leading to therapeutic effects in anxiety disorders.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.